N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Drug Design
The chemical compound under discussion demonstrates the intricate nature of heterocyclic chemistry and its relevance in drug design. The presence of multiple heterocyclic rings, such as furan, thiazolo, and pyridazine, highlights its potential utility in synthesizing novel compounds with specific biological activities. For example, the synthesis of thiazolopyrimidine derivatives has been explored for their antinociceptive and anti-inflammatory properties, underscoring the compound's relevance in medicinal chemistry research aimed at discovering new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012).
Biological Activity and Pharmacological Screening
Research into compounds with similar structural features has shown significant antinociceptive and anti-inflammatory activities, providing a foundation for further exploration into the biological activities of N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. Such studies are crucial for the development of new drugs with potential applications in treating pain and inflammation. The detailed synthesis and pharmacological screening of these compounds could reveal new pathways for treating various diseases, highlighting the importance of structural modifications in enhancing biological activity (Selvam et al., 2012).
Chemical Synthesis and Reactivity
The reactivity of related compounds, involving various functional groups and heterocyclic frameworks, provides insights into synthetic strategies that could be applied to this compound. These synthetic approaches are instrumental in constructing complex molecules for further biological evaluation, demonstrating the compound's role in advancing synthetic and medicinal chemistry research (Khalil, Elsayed, Mohamed, & Raafat, 2017).
Anticancer and Antiangiogenic Potential
Novel compounds derived from similar chemical frameworks have shown promising anticancer and antiangiogenic activities. This suggests potential research directions for evaluating the anticancer efficacy of this compound, contributing to the ongoing search for more effective cancer treatments. The exploration of its antiangiogenic effects could provide valuable insights into tumor growth inhibition and cancer therapy advancements (Chandrappa et al., 2010).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c23-14-6-4-7-15(12-14)24-17(29)13-28-21(30)19-20(18(26-28)16-8-5-11-31-16)32-22(25-19)27-9-2-1-3-10-27/h4-8,11-12H,1-3,9-10,13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSAKOXNEDJECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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